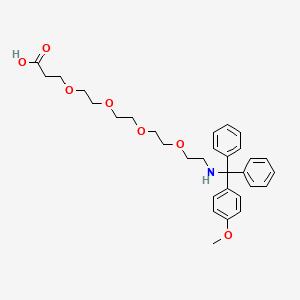![molecular formula C9H17NO2 B1423779 (8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine CAS No. 873379-68-1](/img/structure/B1423779.png)
(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine, also known as MDDA, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. MDDA is a spiro-amine that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Organic Synthesis and Catalysis
- Calix[4]arene-based Polymers : A Mannich base derivative involving a cyclic secondary amine similar to the one was synthesized and showed significant sorption efficiency for water-soluble carcinogenic azo dyes, indicating its potential in environmental remediation and material science applications (Akceylan, Bahadir, & Yılmaz, 2009).
- Enantioselective Synthesis : Derivatives of similar spirocyclic structures have been used in organocatalytic enantioselective synthesis processes to create bicyclic β-lactones, showcasing the utility of these compounds in synthesizing complex molecular architectures (Nguyen et al., 2012).
- Biolubricant Potential : Novel compounds derived from oleic acid, showing structural similarities, were synthesized and demonstrated promising physicochemical properties as potential biolubricants, highlighting the diverse industrial applications of these spirocyclic compounds (Kurniawan et al., 2017).
Material Science
- Polymer Chemistry : The synthesis of calix[4]arene-based copolymers from cyclic secondary amines similar to the target compound was explored, revealing better sorption properties for azo dyes, which could be beneficial in developing new materials for dye removal and water purification technologies (Akceylan, Bahadir, & Yılmaz, 2009).
Safety and Hazards
This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and kept in a cool place .
properties
IUPAC Name |
8-methyl-6,10-dioxaspiro[4.5]decan-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(10)6-11-9(12-7-8)4-2-3-5-9/h2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIONSGYZXTZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCCC2)OC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)




![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)


![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)




